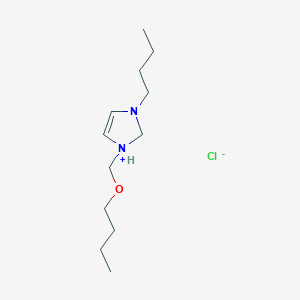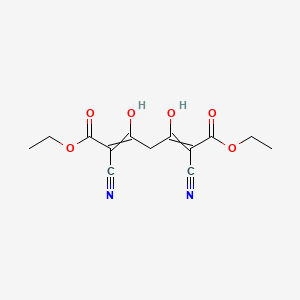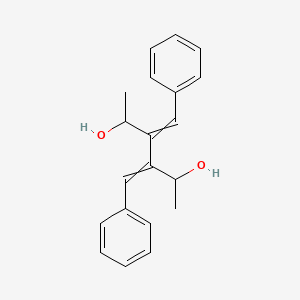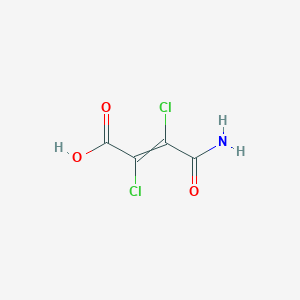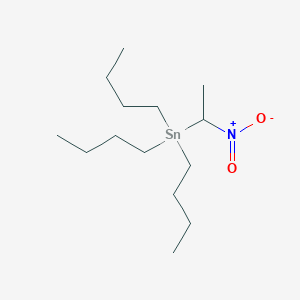
Tributyl(1-nitroethyl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tributyl(1-ethoxyvinyl)stannane is an organostannane compound with the molecular weight of 361.15 g/mol. It features a vinyl group (C=C) attached to a tin atom (Sn) via an ethoxy (OC₂H₅) linkage. This compound has found applications in various synthetic processes due to its reactivity and versatility.
Vorbereitungsmethoden
a. Synthetic Routes
Tributyl(1-ethoxyvinyl)stannane can be synthesized through Stille coupling reactions. One common approach involves coupling a vinyl triflate with the stannane, followed by hydrolysis to yield the desired product .
b. Reaction Conditions
The reaction typically occurs under palladium-catalyzed conditions. The vinyl group acts as a nucleophile, participating in cross-coupling reactions with various electrophiles.
c. Industrial Production
While not widely used in large-scale industrial production, this compound serves as a valuable reagent in research and development laboratories.
Analyse Chemischer Reaktionen
Tributyl(1-ethoxyvinyl)stannane undergoes several types of reactions:
Stille Coupling: Reacts with vinyl triflates to form α,β-unsaturated ketones.
Conversion of Acid Chlorides: Converts acid chlorides to α-oxygenated enones.
Common reagents include palladium catalysts, sulfoxides, α-haloethers, and chlorocyclobutenones. The major products depend on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
a. Chemistry
Researchers use this compound as an electrophilic methyl ketone equivalent. It has been employed in the synthesis of complex molecules, including 13-oxophorbines (related to chlorophyll) .
b. Biology and Medicine
While not directly used in biological or medical applications, its reactivity makes it valuable for designing new compounds with potential biological activity.
c. Industry
Limited industrial applications exist, but its role in synthetic chemistry remains significant.
Wirkmechanismus
The exact mechanism by which tributyl(1-ethoxyvinyl)stannane exerts its effects is context-dependent. It participates in various reactions, influencing the formation of specific products. Further studies are needed to elucidate its precise molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Tributyl(1-ethoxyvinyl)stannane shares similarities with other organostannanes, such as tributyltin hydride (Bu₃SnH) and tributyl(vinyl)tin (Bu₃SnC=CH₂)[2,3]. Its unique feature lies in the ethoxyvinyl group, which distinguishes it from related compounds.
Eigenschaften
CAS-Nummer |
111860-50-5 |
|---|---|
Molekularformel |
C14H31NO2Sn |
Molekulargewicht |
364.11 g/mol |
IUPAC-Name |
tributyl(1-nitroethyl)stannane |
InChI |
InChI=1S/3C4H9.C2H4NO2.Sn/c3*1-3-4-2;1-2-3(4)5;/h3*1,3-4H2,2H3;2H,1H3; |
InChI-Schlüssel |
FMCXFYDYTSOMEV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)C(C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



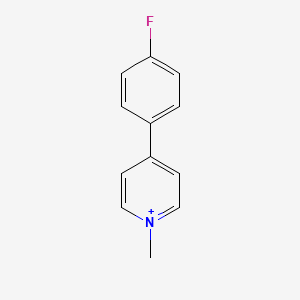
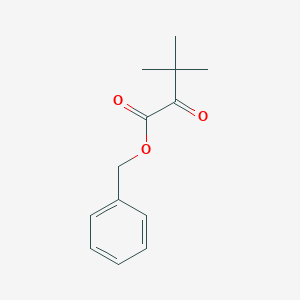
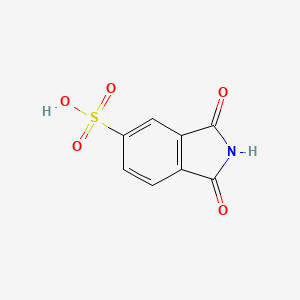

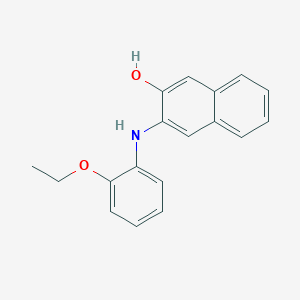
![Benzene, [[1-(nitromethyl)cyclopentyl]thio]-](/img/structure/B14312821.png)
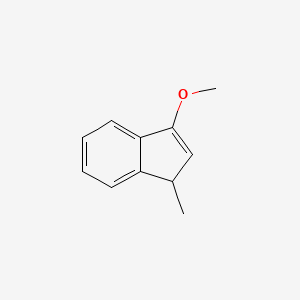
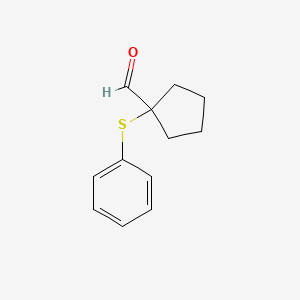
![N-butyl-4-[4-(4-morpholin-4-ylphenyl)phenyl]-N-phenylaniline](/img/structure/B14312846.png)
